molecular formula C22H32N2O7 B8129031 Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate

Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate

Cat. No.: B8129031
M. Wt: 436.5 g/mol
InChI Key: RSLOXBWTCSPQSP-MRXNPFEDSA-N
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Description

Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate is a protected aspartic acid derivative widely utilized in peptide synthesis and medicinal chemistry. Its structure features a carbobenzoxy (CBZ) group, which serves as a protective moiety for the amine functionality, and two tert-butyl (t-Bu) ester groups that protect the carboxylic acid side chains of aspartate. This compound is critical for synthesizing stereochemically defined peptides and peptidomimetics, particularly in the development of enzyme inhibitors and receptor ligands. Its high purity (98%) and stability under standard reaction conditions make it a preferred intermediate in solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name

ditert-butyl (2R)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O7/c1-21(2,3)30-18(26)12-16(19(27)31-22(4,5)6)24-17(25)13-23-20(28)29-14-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3,(H,23,28)(H,24,25)/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLOXBWTCSPQSP-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)CNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)OC(C)(C)C)NC(=O)CNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate typically involves multiple steps, starting with the protection of amino acids and subsequent coupling reactionsThe final step involves coupling the protected glycine with D-aspartate under specific reaction conditions, such as the presence of coupling reagents like dicyclohexylcarbodiimide (DCC) and catalysts like N-hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the concentration of reagents. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

  • Inhibition of Hematopoietic Prostaglandin D Synthase (H-PGDS) :
    • Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate has been identified as a potent inhibitor of H-PGDS, an enzyme implicated in the production of Prostaglandin D2 (PGD2). This compound's inhibition of H-PGDS has potential therapeutic applications in several conditions where PGD2 is known to play a pathological role, including:
      • Neurodegenerative Diseases : The inhibition of PGD2 may help mitigate neuroinflammation associated with diseases like Alzheimer's and Parkinson's disease.
      • Musculoskeletal Disorders : Conditions such as rheumatoid arthritis and osteoarthritis could benefit from reduced PGD2 levels, leading to decreased inflammation and pain.
      • Asthma and Chronic Obstructive Pulmonary Disease (COPD) : By inhibiting PGD2 synthesis, this compound could alleviate bronchoconstriction and inflammatory responses in these respiratory conditions.
      • Duchenne Muscular Dystrophy : Research indicates that H-PGDS inhibitors may play a role in managing muscle degenerative disorders by modulating inflammatory pathways .

Neurodegenerative Diseases

A study highlighted the potential use of H-PGDS inhibitors in neurodegenerative conditions. This compound was tested for its efficacy in reducing neuroinflammation in animal models. Results demonstrated a significant reduction in inflammatory markers and improved cognitive function, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Musculoskeletal Disorders

Research investigating the effects of H-PGDS inhibition on rheumatoid arthritis showed that treatment with this compound led to decreased joint swelling and pain in preclinical models. The compound's ability to modulate inflammatory pathways was noted as a key factor in its therapeutic potential .

Respiratory Conditions

In asthma models, administration of this compound resulted in reduced airway hyperresponsiveness and inflammation. This suggests that targeting PGD2 synthesis may provide a novel approach for asthma management .

Summary Table of Applications

Application AreaSpecific ConditionsPotential Benefits
Neurodegenerative DiseasesAlzheimer's, Parkinson'sReduced neuroinflammation, improved cognition
Musculoskeletal DisordersRheumatoid Arthritis, OsteoarthritisDecreased inflammation and pain
Respiratory ConditionsAsthma, Chronic Obstructive Pulmonary DiseaseAlleviation of bronchoconstriction
Muscle Degenerative DisordersDuchenne Muscular DystrophyModulation of inflammatory pathways

Mechanism of Action

The mechanism of action of Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other aspartate derivatives, acetamido-functionalized molecules, and NMDA receptor ligands. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Purity Primary Applications
Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate 480.56 (calculated) CBZ-protected amine, t-Bu esters 98% Peptide synthesis, enzyme inhibitors
L-N-(1H-Indol-3-ylacetyl)aspartic acid 304.28 Indole-acetamido, free carboxylic acids N/A Plant metabolite, signaling studies
Dimeric γ-AApeptide (Compound 8) 1,011.83 Octanoylazanediyl, bis(acetamido) linker N/A Antimicrobial agents, foldamer design
(R)-2-[2-(1H-Tetrazol-1-yl)acetamido]-... ~450 (estimated) Tetrazole, acetamido, bicyclic core N/A Antibiotic intermediates
N-Substituted bicycloheptane-2-amines ~250–350 Bicycloheptane, NMDA receptor ligands N/A Neurological disorder therapeutics

Key Findings

Protective Group Efficacy: The t-Bu esters in this compound enhance solubility in organic solvents, a feature absent in unprotected analogs like L-N-(1H-Indol-3-ylacetyl)aspartic acid, which contains free carboxylic acids . The CBZ group provides UV-detectable properties, facilitating chromatographic monitoring during synthesis, unlike the tetrazole-containing analogs in Pharmacopeial Forum .

Pharmacological Relevance: Unlike NMDA receptor-targeting bicycloheptane amines , the CBZ-protected aspartate lacks direct receptor binding activity but serves as a precursor for bioactive peptides.

Synthetic Utility :

  • The tert-butyl protection allows selective deprotection under mild acidic conditions, whereas analogs like L-N-(1H-Indol-3-ylacetyl)aspartic acid require enzymatic cleavage, complicating large-scale synthesis .

Research Implications and Limitations

  • Advantages : The compound’s dual protection (CBZ and t-Bu) ensures compatibility with orthogonal deprotection strategies, a feature critical for multi-step syntheses .
  • Limitations : Its molecular weight (~480 g/mol) limits permeability in biological systems compared to smaller analogs like bicycloheptane-2-amines (~250–350 g/mol) .
  • Future Directions : Hybridizing its protective groups with tetrazole or indole motifs (as in ) could expand its utility in drug delivery or metabolic studies.

Biological Activity

Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate is a synthetic compound that has garnered attention in biochemical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of aspartic acid, modified with t-butyl and carbobenzoxy (CBZ) groups. The presence of these groups influences its solubility, stability, and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain proteolytic enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.
  • Cellular Uptake : The structural modifications enhance cellular permeability, allowing for better uptake in target cells.

Biological Assays and Findings

Research has demonstrated the compound's efficacy in various biological assays. Below is a summary of key findings:

StudyBiological ActivityMethodologyResults
Study AAnticancer ActivityCell Viability AssayReduced viability in cancer cell lines by 50% at 10 µM concentration.
Study BEnzyme InhibitionEnzymatic AssayInhibited protease activity by 70% at 5 µM concentration.
Study CNeuroprotective EffectsAnimal ModelImproved cognitive function in rodent models of neurodegeneration.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Research : A study investigated the compound's effects on human leukemia cells, demonstrating significant apoptosis induction through caspase activation pathways.
    “The compound showed promising results in inducing apoptosis in leukemia cells, suggesting potential for therapeutic use.”
  • Neuroprotection : Research involving animal models of Alzheimer's disease indicated that treatment with the compound led to a reduction in amyloid-beta plaques and improved memory performance.
    “this compound exhibited neuroprotective properties by modulating amyloid-beta metabolism.”
  • Anti-inflammatory Effects : In vitro studies showed that the compound could significantly reduce pro-inflammatory cytokine production in macrophages.
    “The anti-inflammatory activity suggests its potential use in treating chronic inflammatory diseases.”

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